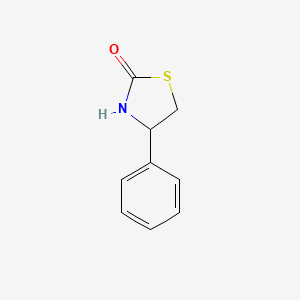

4-Phenylthiazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Phenylthiazolidin-2-one is a heterocyclic organic compound that belongs to the thiazolidinone family. It features a five-membered ring containing sulfur and nitrogen atoms, with a phenyl group attached to the fourth position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Phenylthiazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride and p-toluenesulfonic acid . This one-pot multicomponent reaction is efficient and yields high purity products.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as nano-catalysis and multicomponent reactions are utilized to improve selectivity and product purity .

Análisis De Reacciones Químicas

Cyclocondensation with Mercaptoacetic Acid

Prasad et al. (Route 4) developed a one-pot method using:

-

Reactants : Aniline derivatives, benzaldehyde, thioglycolic acid

-

Catalyst : Polypropylene glycol (PPG)

-

Conditions : 110°C, solvent-free

Replacing PPG with polyethylene glycol (PEG) resulted in no product formation after 24 hours, highlighting PPG's critical role in accelerating the reaction .

Four-Component Condensation-Cyclization

Kaboudin et al. (Route 2) synthesized thiazolidin-4-ones via:

-

Reactants : Hydrazine carbothioamide, dimethyl acetylenedicarboxylate (DMAD)

-

Solvent : Absolute ethanol

This method emphasizes the utility of multi-component reactions for constructing complex heterocycles.

Knoevenagel Condensation

El-Rayyes et al. functionalized the C5 methylene group using:

-

Reactants : Aromatic aldehydes (e.g., 4-nitrobenzaldehyde)

-

Catalyst : Acetic acid with monoaminoethanol

-

Conditions : 30-minute heating

-

Products : 5-arylidene derivatives (e.g., 2d ) with yields up to 85%

Example Reaction :

$$ \text{4-Phenylthiazolidin-2-one} + \text{ArCHO} \xrightarrow{\text{AcOH}} \text{5-ArCH=CH-thiazolidinone} $$

Nitrosation and Azo Coupling

Biointerface Research (2020) reported:

-

Nitrosation : Treatment with NaNO₂/HCl yielded 11 (5-oxime derivative) .

-

Azo Coupling : Reaction with aryl diazonium salts produced hydrazone derivatives (12–14 ) .

These reactions demonstrate the scaffold’s adaptability for introducing pharmacophoric groups.

S-Alkylation and Ring Closure

PMC6271334 (2014) outlined a two-step mechanism:

-

S-Alkylation : Sodium acetate promotes thiolate formation from thiosemicarbazide.

-

Cyclization : Ethanol elimination forms the thiazolidinone ring .

Key Factor : Electron-withdrawing substituents on aldehydes enhance reaction rates by stabilizing the transition state .

HOMO-LUMO Analysis

El-Rayyes et al. (2023) studied electronic effects for derivatives 2a–e :

-

ΔE (HOMO-LUMO gap) : Ranged from 4.26 eV (2d ) to 5.17 eV (2a ) .

-

Reactivity Correlation : Lower ΔE values (e.g., 2d ) correlate with enhanced charge transfer and bioactivity .

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|

| 2a | -6.42 | -1.26 | 5.17 |

| 2d | -7.17 | -2.91 | 4.26 |

Biological Relevance of Structural Modifications

Spandidos Publications (2019) evaluated cytotoxicity of 2,3-disubstituted derivatives:

Aplicaciones Científicas De Investigación

Anticancer Activity

4-Phenylthiazolidin-2-one derivatives have been extensively studied for their anticancer properties. The mechanism of action typically involves the inhibition of key enzymes and pathways involved in cancer cell proliferation and survival.

Case Studies

- Study by Prasad et al. (2023) : This research synthesized various thiazolidinone derivatives and evaluated their anticancer activity. Compound 2 displayed potent cytotoxicity against MCF-7 and HepG2 with IC50 values of 0.54 µM and 0.24 µM, respectively .

- Qi et al. (2018) : This study identified N1-(2-aryl-1,3-thiazolidin-4-one)-N3-aryl ureas as multi-tyrosine kinase inhibitors, with one compound showing an IC50 value of 0.021 µmol L−1 against c-Met kinase .

Antidiabetic Applications

This compound has also been explored for its potential in treating diabetes mellitus type II through its action on the DPP4 enzyme.

DPP4 Inhibition

Recent studies have highlighted the efficacy of thiazolidinone derivatives in inhibiting DPP4, an enzyme that plays a significant role in glucose metabolism.

- Study Findings : A study evaluated sixteen 3-(benzo[d]thiazol-2-yl)-2-aryl thiazolidin-4-ones for DPP4 inhibitory action. The most effective compound exhibited an IC50 value of 12 ± 0.5 nM, outperforming the standard drug sitagliptin .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Mecanismo De Acción

The mechanism of action of 4-Phenylthiazolidin-2-one involves its interaction with specific molecular targets. It can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell cycle regulation .

Comparación Con Compuestos Similares

Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.

Uniqueness: 4-Phenylthiazolidin-2-one stands out due to its unique combination of a thiazolidinone core with a phenyl group, which enhances its biological activity and makes it a versatile scaffold for drug development .

Actividad Biológica

4-Phenylthiazolidin-2-one is a member of the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazolidine ring with a phenyl substituent at the fourth position. The synthesis typically involves the cyclocondensation of mercaptoacetic acid with appropriate aldehydes or ketones, leading to various derivatives with enhanced biological properties.

Anticancer Activity

Research shows that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties by inhibiting cancer cell proliferation. A study highlighted that compounds within this class demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of specific enzymes related to cancer progression .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against both gram-positive and gram-negative bacteria. Studies have shown that derivatives exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The effectiveness is often compared to standard antibiotics like ampicillin .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

Antidiabetic Properties

Thiazolidinone derivatives have also been studied for their antidiabetic effects. They are known to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism involves the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism .

Case Studies

Case Study 1: Anticancer Activity Assessment

A recent study synthesized various thiazolidinone derivatives, including this compound, and evaluated their anticancer activity against multiple cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting potential for further development as anticancer drugs .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The compound showed significant inhibition zones in agar diffusion assays, supporting its potential as an antibacterial agent .

Tables Summarizing Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | Induction of apoptosis |

| Antimicrobial | Significant antibacterial activity | Disruption of bacterial cell wall |

| Anti-inflammatory | Reduction in cytokine production | Inhibition of inflammatory pathways |

| Antidiabetic | Enhanced insulin sensitivity | Activation of PPARs |

Propiedades

IUPAC Name |

4-phenyl-1,3-thiazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROGLEWKVOIXBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)S1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.